ethyl 3-({[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate
Overview
Description
Ethyl 3-({[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate is a synthetic compound that has garnered significant attention due to its unique chemical structure and versatile applications. It features an ester functional group attached to a benzoate core, linked through a triazole moiety to a substituted phenyl group. This complex molecular arrangement lends itself to a wide array of chemical reactions and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-({[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions:
Starting Materials: : The synthesis begins with readily available commercial reagents such as 4-chlorophenyl hydrazine, methyl acrylate, and ethyl benzoate.
Triazole Formation: : The first key step involves the formation of the triazole ring through a cycloaddition reaction. This is typically achieved using copper(I) catalysis under azide-alkyne cycloaddition conditions.
Esterification and Amidation: : Subsequent steps include esterification and amidation to incorporate the ethyl and benzoate functionalities, respectively.
Industrial Production Methods
While laboratory-scale synthesis of this compound may follow detailed multi-step protocols, industrial production focuses on optimizing yield and purity. This can be achieved through:
Optimized Catalysis: : Utilization of advanced catalytic systems to enhance the efficiency of the cycloaddition reaction.
High-Throughput Techniques: : Employing high-throughput synthesis techniques and automation to scale up the production.
Purification: : Advanced purification methods such as recrystallization or chromatography to ensure high product purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-({[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate can undergo a variety of chemical reactions, including:
Oxidation: : The compound can undergo oxidative reactions, particularly at the methyl group adjacent to the triazole ring.
Reduction: : Reduction reactions can target the ester or amide functionalities, potentially yielding alcohols or amines.
Substitution: : The aromatic rings present multiple sites for electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: : Oxidized derivatives of the triazole ring.
Reduction: : Reduced forms of the ester and amide groups.
Substitution: : Substituted aromatic derivatives.
Scientific Research Applications
Ethyl 3-({[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate has diverse applications in various scientific fields:
Chemistry: : It serves as a precursor in the synthesis of more complex organic molecules.
Biology: : The compound's unique structure makes it a valuable tool in studying enzyme-substrate interactions.
Industry: : Use in the development of new materials with specific functional properties.
Mechanism of Action
The mechanism by which ethyl 3-({[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate exerts its effects involves interaction with specific molecular targets, including:
Enzyme Inhibition: : It may inhibit enzymes by binding to active sites or allosteric sites, thereby altering the enzyme's activity.
Receptor Modulation: : The compound can interact with cellular receptors, potentially modulating signal transduction pathways.
Comparison with Similar Compounds
Compared to other similar compounds, ethyl 3-({[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate stands out due to its:
Structural Complexity: : The combination of triazole, ester, and benzoate functionalities is relatively unique.
Versatility: : Its ability to undergo various chemical reactions and its applications in diverse scientific fields.
Similar Compounds
Ethyl 3-(benzoylamino)benzoate: : Similar but lacks the triazole and substituted phenyl groups.
4-Chlorophenyl-1,2,3-triazole derivatives: : Similar in the triazole moiety but differ in other functional groups.
Overall, this compound's unique structure and versatile reactivity make it a significant compound in modern organic chemistry and related fields.
Properties
IUPAC Name |
ethyl 3-[[1-(4-chlorophenyl)-5-methyltriazole-4-carbonyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3/c1-3-27-19(26)13-5-4-6-15(11-13)21-18(25)17-12(2)24(23-22-17)16-9-7-14(20)8-10-16/h4-11H,3H2,1-2H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRSQADZVSTDMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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